(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group, a furan ring, and an oxazolone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-bromo-4-methoxybenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive agent.
Medicine: Research suggests that it may possess pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its antimicrobial effects could result from disrupting microbial cell membranes or interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
- (4E)-4-[(3-fluoro-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
- (4E)-4-[(3-iodo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit distinct properties and interactions, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO4/c1-19-12-5-4-9(7-10(12)16)8-11-15(18)21-14(17-11)13-3-2-6-20-13/h2-8H,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWHFXAKYZVIY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.